molecular formula C12H15FN2O3 B7860002 (1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol

(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol

Cat. No.: B7860002
M. Wt: 254.26 g/mol
InChI Key: JWKVRVKGHZSQNX-UHFFFAOYSA-N
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Description

(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a fluorine and a nitro group on the phenyl ring, and a methanol group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Starting with piperidin-4-one, reacting it with 2-fluoro-4-nitrophenyl bromide in the presence of a strong base like potassium carbonate.

  • Reduction Reaction: : Reducing the nitro group on the phenyl ring to an amino group, followed by subsequent reactions to introduce the fluorine atom and methanol group.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Batch Reactors: : Conducting reactions in controlled environments to ensure consistent product quality.

  • Purification Techniques: : Using methods such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The nitro group can be reduced to an amine, leading to different derivatives.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents such as tin chloride or iron powder.

  • Substitution: : Utilizing nucleophiles like sodium azide or halides under specific conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or esters.

  • Reduction: : Production of amines or amides.

  • Substitution: : Generation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol exerts its effects involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Modulating biochemical pathways related to disease processes.

Comparison with Similar Compounds

(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: can be compared with other similar compounds, such as:

  • 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: : Similar structure but lacking the methanol group.

  • 2-Fluoro-4-nitrophenylpiperidine: : Different substitution pattern on the piperidine ring.

This compound .

Properties

IUPAC Name

[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-11-7-10(15(17)18)1-2-12(11)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKVRVKGHZSQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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